Sodium folinate

説明

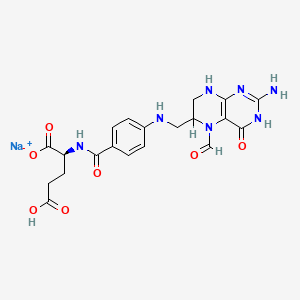

Sodium folinate, also known as leucovorin, is a reduced derivative of folic acid . It is mainly used for colorectal cancer treatment in association with 5-fluorouracil and Oxaliplatin (FOLFOX regimen) or with 5-fluorouracil and Irinotecan (FOLFIRI regimen) . Additionally, it is administered as salvage therapy to reduce toxic effects following high doses of methotrexate in the treatment of some neoplastic diseases, rheumatoid arthritis, or severe psoriasis . Sodium folinate is also given to treat anemia caused by folate deficiency .

Synthesis Analysis

The synthesis of Sodium folinate involves complex biochemical processes . As the principal one-carbon carriers in mammalian biology, tetrahydrofolates are crucial for normal and malignant cells to synthesize and repair DNA .Molecular Structure Analysis

Sodium folinate has a complex molecular structure . A study on its molecular structure, spectroscopic investigation (IR, Raman, and NMR), vibrational assignments, and HOMO–LUMO analysis using DFT has been conducted .Chemical Reactions Analysis

Sodium folinate participates in various chemical reactions, especially in the body where it plays a crucial role in the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .科学的研究の応用

Protein Measurement Applications

Protein Measurement with Folin Phenol Reagent : Sodium folinate has been used in protein measurement methodologies. Lowry et al. (1951) discussed its application in the determination of proteins in various biological samples using the Folin phenol reagent, highlighting its sensitivity and simplicity (Lowry, Rosebrough, Farr, & Randall, 1951).

Interference Studies in Protein Determination : Jacangelo et al. (1987) investigated the interference of sodium thiosulfate, commonly used for dechlorination, in the Lowry method using the Folin-Ciocalteu reagent for protein determination, revealing potential false positives (Jacangelo, Olivieri, & Kawata, 1987).

Quantitative Measurement of Total Phenols : Chen et al. (2015) explored the effects of sodium carbonate addition in the Folin-Ciocalteu method, widely applied for total phenolic content determination in natural products. This study provided insights into the optimal conditions for using sodium folinate in phenolic assays (Chen, Cheng, & Liang, 2015).

Clinical and Pharmacological Research

Bioequivalence Study in Healthy Volunteers : Shao-fang (2009) conducted a study to compare the bioequivalence of sodium folinate injections in healthy volunteers, providing valuable data for its clinical applications (Yang Shao-fang, 2009).

Chemotherapy Research : Kliche et al. (2002) examined the efficacy and tolerability of chronomodulated chemotherapy using sodium folinate in combination with other drugs for treating gastrointestinal cancer, demonstrating its potential in cancer treatment (Kliche, Kubsch, Raida, Masri-Zada, & Höffken, 2002).

Advancements in Cancer Treatment : Ratti et al. (2019) reviewed the clinical applications of disodium-levofolinate, a sodium salt of leucovorin, in cancer therapy, highlighting its pharmacological profile and compatibility with other cancer treatments (Ratti, Hahne, Toppo, Castelli, Petrelli, Passalacqua, Barni, Tomasello, & Ghidini, 2019).

Analytical Chemistry Applications

Total Phenolic Assay Development : Yoo et al. (2012) developed an automated method for the Folin-Ciocalteu total phenolic assay in artichoke extracts using high-performance liquid chromatography, demonstrating its utility in rapid and consistent analysis (Yoo, Lee, Leskovar, & Patil, 2012).

Modified Method for Urinary Creatine Measurement : Biggs and Cooper (1961) modified the Folin method, which involves sodium folinate, for measuring urinary creatine and creatinine, enhancing the efficiency and convenience of the method (Biggs & Cooper, 1961).

作用機序

Sodium folinate acts as a form of folic acid that does not require activation by dihydrofolate reductase to be useful to the body . It is used to decrease the toxic effects of methotrexate and pyrimethamine . It is also used in combination with 5-fluorouracil to treat colorectal cancer and pancreatic cancer .

Safety and Hazards

While specific safety data for Sodium folinate was not found, general safety measures for handling sodium compounds include wearing safety glasses, impervious gloves, and a fire-retardant laboratory coat . Control of ignition sources, avoidance of dust formation, and avoiding contact with water or moisture are also recommended .

特性

IUPAC Name |

sodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O7.Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+1/p-1/t12?,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDUKFYJPZYIPC-ZEDZUCNESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N7NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-05-9 (Parent) | |

| Record name | EINECS 255-839-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042476211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

495.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium folinate | |

CAS RN |

42476-21-1 | |

| Record name | EINECS 255-839-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042476211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen N-[4-[[(2-amino-5-formyl-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![bis(3,5-ditert-butylphenyl)-[(3S)-4-(4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B1497044.png)

![N,N-Bis[4-(diethylamino)phenyl]-N',N'-diethyl-1,4-benzenediamine hexafluorophosphate](/img/structure/B1497047.png)

![1-[2-[(6-O-|A-D-Glucopyranosyl-|A-D-glucopyranosyl)oxy]-6-hydroxy-4-methoxyphenyl]ethanone](/img/structure/B1497051.png)

![[[(5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B1497052.png)

![4-(Diethylamino)-N-[4-(diethylamino)phenyl]-N-[4-(diethyliminio)-2,5-cyclohexadien-1-ylidene]benzenaminium hexafluoroantimonate(1-)](/img/structure/B1497061.png)

![(8-Oxabicyclo[3.2.1]octan-3-yl)(tert-butyl)carbamate](/img/structure/B1497062.png)

![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B1497067.png)

![sodium;N-[[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]carbamoyl]-2,2-dimethylpropanamide](/img/structure/B1497071.png)

![4-[[5-[[1-[(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B1497072.png)